H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

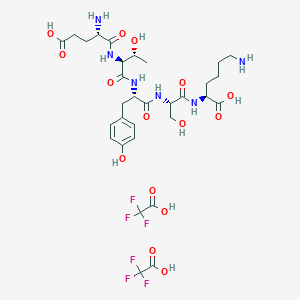

“H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” is a model peptide used for the evaluation of analytical methods . It is a chemical compound widely used in scientific research, offering immense potential in various fields, including drug development, peptide synthesis, and biotechnology.

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, and physical properties .Applications De Recherche Scientifique

C27H42N6O11⋅2C2HF3O2 C_{27}H_{42}N_{6}O_{11} \cdot 2 C_{2}HF_{3}O_{2} C27H42N6O11⋅2C2HF3O2

. It has a variety of applications in scientific research, which I will detail below in separate sections for clarity.Analytical Method Evaluation

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA: is utilized as a model peptide for the evaluation of analytical methods . This application is crucial for developing and refining techniques in mass spectrometry, allowing researchers to identify and quantify peptides and proteins with high precision.

Infrared Spectroscopy

The compound’s nitrile-derivatized amino acids serve as infrared probes to study the local environment . This is particularly useful in understanding the structure and dynamics of peptides and proteins at the molecular level.

Fast-Atom Bombardment Mass Spectrometry

This peptide has been used in studies involving fast-atom bombardment/tandem mass spectrometry to determine the identity of the C-terminal amino acid in peptides cationized with Na+ . This helps in elucidating the structure of peptides, which is essential for understanding their function.

Drug Development

Due to its well-defined structure, H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA can be employed in drug development processes. It can act as a scaffold for the development of new therapeutic peptides or as a reference compound in pharmacokinetic studies.

Peptide Synthesis

The compound is also used in peptide synthesis as a building block for creating longer and more complex peptides. This has implications in the synthesis of proteins for therapeutic use or for creating enzymes with novel functions.

Biotechnology Research

In biotechnology, ETYSK · 2 TFA can be used to study protein-protein interactions, which are fundamental to many biological processes. Understanding these interactions can lead to the development of new biotechnological applications, such as biosensors or novel enzymes.

Protein Binding Studies

Proteins and peptides like ETYSK · 2 TFA are used in laboratory procedures to bind enzymes or couple peptides to carrier proteins . These studies are essential for developing relationships between proteins and other cellular components.

Cellular Component Analysis

Lastly, the stimulating properties of ETYSK · 2 TFA make it valuable for analyzing the relationships between proteins and various cellular components . This can provide insights into cellular mechanisms and help in the design of targeted therapies.

Mécanisme D'action

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRUJLTGMTSBJ-QIFBQZJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44F6N6O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)